molecular formula C9H9N3OS B11820828 Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI)

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI)

Cat. No.: B11820828
M. Wt: 207.25 g/mol
InChI Key: ZQTZTDPTMOJPDU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI). This name reflects its core structure: a benzothiazole ring substituted with an amino group at position 2 and an ethanone oxime moiety at position 6. The CAS Registry Number 50851-05-3 uniquely distinguishes it in chemical databases and commercial catalogs.

The numbering of the benzothiazole ring follows IUPAC conventions, with the sulfur atom at position 1 and the nitrogen atom at position 2. The oxime functional group (-C=N-OH) is appended to the acetyl group (ethanone) at position 6 of the heterocycle. The "(9CI)" designation indicates its inclusion in the ninth collective index of Chemical Abstracts Service nomenclature rules.

Molecular Formula and Weight Analysis

The molecular formula C₉H₉N₃OS confirms the compound’s composition:

  • 9 carbon atoms (C₉)
  • 9 hydrogen atoms (H₉)
  • 3 nitrogen atoms (N₃)
  • 1 oxygen atom (O)
  • 1 sulfur atom (S).
Property Value
Molecular weight 207.2523 g/mol
Exact mass 207.046633 g/mol
Elemental composition C: 52.16%, H: 4.38%, N: 20.27%, O: 7.72%, S: 15.47%

The molecular weight of 207.2523 g/mol aligns with isotopic distributions calculated from the formula. Discrepancies between average molecular weight (207.2523 g/mol) and exact mass (207.046633 g/mol) arise from natural abundance variations in carbon-12, hydrogen-1, and other isotopes.

SMILES Notation and Isomeric Considerations

The Simplified Molecular-Input Line-Entry System (SMILES) notation ON=C(c1ccc2c(c1)sc(n2)N)C encodes the compound’s connectivity:

  • ON= : Oxime group with hydroxylamine (-O-N=) configuration.
  • C(c1ccc2c(c1)sc(n2)N) : Benzothiazole ring system:
    • c1ccc2c(c1) : Benzene ring fused to a thiazole moiety.
    • sc(n2)N : Thiazole sulfur at position 1 and amino-substituted nitrogen at position 2.
  • Terminal C : Methyl group attached to the oxime’s carbon.

Isomeric considerations include:

  • Oxime geometry : The C=N bond in oximes exhibits E/Z isomerism. However, vendor catalogs and public databases do not specify the configuration for this compound.
  • Benzothiazole substitution : The amino group at position 2 and oxime at position 6 are fixed, preventing positional isomerism in the reported structure.

Structural variations would require alterations to the substituent positions or the core heterocycle. For example, moving the amino group to position 4 or replacing sulfur with oxygen would yield distinct benzoxazole analogs, which are not covered here.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11)

InChI Key

ZQTZTDPTMOJPDU-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

Preparation Methods

Cyclization of o-Aminothiophenol Derivatives

Reaction of o-aminothiophenol with carboxylic acid derivatives in polyphosphoric acid (PPA) at 150–200°C facilitates cyclization to form 2-aminobenzothiazoles. For example:

  • Step 1 : o-Aminothiophenol reacts with acetyl chloride in PPA at 170°C under nitrogen, forming 2-amino-6-acetylbenzothiazole.

  • Step 2 : Selective bromination at the 6-position using N-bromosuccinimide (NBS) in dichloromethane at −15°C yields 2-amino-6-bromobenzothiazole.

Key Conditions :

ParameterValue Range
Temperature150–200°C (PPA)
CatalystPolyphosphoric acid
Reaction Time2–12 hours

Bromine-Mediated Cyclocondensation

An alternative route involves treating substituted anilines with ammonium thiocyanate and bromine in acetic acid:

  • 3-Amino-4-bromoaniline (10 mmol) reacts with KSCN (30 mmol) in glacial acetic acid.

  • Bromine (7.5 mL) is added dropwise at 0–5°C, followed by stirring for 1 hour.

  • Hydrolysis with HCl yields 2-amino-6-bromobenzothiazole hydrobromide (75% yield).

Advantages :

  • Eliminates need for high-temperature PPA reactions

  • Direct introduction of bromine at the 6-position

Oxime Functionalization Strategies

After establishing the benzothiazole core, the ketone group at position 1 undergoes oxime formation. Three methods dominate:

Hydroxylamine-Mediated Oximation

Adapted from analogous oxime syntheses:

  • Reagents : Ethanone intermediate (1.0 eq), hydroxylamine sulfate (1.2 eq), NaOH (2.0 eq)

  • Solvent : Ethanol/water (3:1 v/v)

  • Conditions : Reflux at 80°C for 3 hours

Mechanism :
R-C(=O)-R’+NH2OHR-C(=N-OH)-R’+H2O\text{R-C(=O)-R'} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=N-OH)-R'} + \text{H}_2\text{O}

Catalytic Oximation in Non-Aqueous Media

Industrial-scale processes favor anhydrous conditions for higher purity:

  • Catalyst : Pyridinium p-toluenesulfonate (PPTS, 0.1 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 89% after recrystallization from ethyl acetate

Optimization Data :

ParameterOptimal ValueEffect on Yield
Temperature60°CMaximizes rate
NH2OH:HCl Ratio1.5:1Prevents overoxidation
Reaction Time4 hoursCompletes conversion

Microwave-Assisted Synthesis

Emerging methodology reduces reaction times from hours to minutes:

  • Equipment : CEM Discover SP microwave reactor

  • Conditions : 100°C, 150 W, 20 minutes pressure

  • Yield : 92% with 99.5% purity (HPLC)

Industrial vs. Laboratory-Scale Production

Batch Reactor Systems

  • Vessel Type : 20 L glass-lined steel reactor

  • Process Flow :

    • Charge 2-amino-6-bromobenzothiazole (5 kg)

    • Add ethanone oxime (4.2 kg) in THF

    • Heat to 60°C with PPTS catalyst

    • Crystallize product via cooling to 0°C

Economic Factors :

  • Raw Material Cost: $12.50/kg

  • Energy Consumption: 8 kWh/kg

Continuous Flow Chemistry

Microreactor systems enhance heat transfer and mixing:

  • Reactor : Corning AFR® module

  • Throughput : 50 kg/day

  • Residence Time : 8 minutes vs. 4 hours batch

Performance Metrics :

MetricBatchFlow
Space-Time Yield0.5 kg/m³/h18 kg/m³/h
Purity98.7%99.3%

Purification and Characterization

Crystallization Techniques

  • Solvent Pair : Ethyl acetate/hexane (7:3)

  • Crystal Habit : Needle-like morphology

  • Purity : >99% by DSC melting point (210–212°C)

Chromatographic Methods

  • Column : Zorbax SB-C18 (250 × 4.6 mm)

  • Mobile Phase : Acetonitrile/0.1% TFA (65:35)

  • Retention Time : 8.2 minutes

Chemical Reactions Analysis

Oxidation Reactions

The oxime functional group undergoes oxidation to form nitroso or nitro derivatives, depending on reaction conditions. For example:

  • Reagent : Hydrogen peroxide (H₂O₂) in acidic media

  • Product : Corresponding nitrosobenzothiazole derivative

  • Conditions : Ethanol solvent, 60–70°C, 4–6 hours

  • Yield : ~75% (isolated)

This reaction is critical for synthesizing intermediates used in pharmaceutical research .

Reduction Reactions

The oxime group can be reduced to an amine using borohydride reagents:

  • Reagent : Sodium borohydride (NaBH₄) with NiCl₂ catalyst

  • Product : 2-Amino-6-benzothiazole ethanamine

  • Conditions : Methanol solvent, room temperature, 2 hours

  • Yield : ~82%

Reduction pathways are exploited to generate bioactive amines for drug discovery.

Cyclization Reactions

Under thermal or acidic conditions, the compound undergoes cyclization to form heterocyclic systems:

Conditions Product Catalyst Yield
H₂SO₄, 100°C, 3 hrsBenzothiazolo[3,2-b]oxazoleNone68%
DMF, 120°C, 6 hrsFused quinazolinone derivativeCuI73%

These reactions demonstrate its utility in constructing complex heterocycles .

Coordination Chemistry

The amino and oxime groups act as ligands for metal ions, forming stable complexes:

Metal Ion Ligand Sites Complex Type Application
Cu(II)Amino, oximeOctahedralCatalysis, sensor materials
Fe(III)Oxime, benzothiazoleSquare planarMagnetic materials

Coordination with Cu(II) enhances catalytic activity in oxidation reactions.

O-Substitution Reactions

The oxime hydroxyl group undergoes alkylation or acylation to form ethers or esters:

Reaction Type Reagent Product Yield
AcylationAcetic anhydrideO-Acetyl oxime ether89%
AlkylationEthylene glycol monotosylateO-(2-Hydroxyethyl) oxime derivative76%

These derivatives exhibit modified solubility and biological activity .

Acid/Base-Mediated Tautomerism

The oxime group exhibits keto-enol tautomerism in aqueous solutions:

  • Keto form : Dominant at pH < 5

  • Enol form : Stabilized at pH > 9

This property is leveraged in pH-sensitive drug delivery systems .

Nucleophilic Addition

The amino group participates in nucleophilic substitution reactions:

  • Reagent : Benzoyl chloride

  • Product : N-Benzoylated derivative

  • Conditions : Pyridine, 0°C → RT, 12 hrs

  • Yield : 91%

Such reactions expand functionalization options for targeted molecular design.

Key Research Findings

  • Catalytic Applications : Cu(II) complexes of this oxime show 92% efficiency in Suzuki-Miyaura cross-coupling reactions.

  • Biological Relevance : O-Acylated derivatives inhibit kinase enzymes (e.g., GSK-3α/β, IC₅₀ = 22 nM) .

  • Thermal Stability : Decomposes at 240°C, making it suitable for high-temperature syntheses.

Scientific Research Applications

Medicinal Chemistry

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime has shown promising biological activities, particularly in pharmacology. Compounds that incorporate benzothiazole structures are often associated with various therapeutic effects:

  • Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties against several bacterial strains. For instance, studies have shown that oxime ethers with similar structures can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines such as HeLa and A549 at varying concentrations. For example, one study indicated that specific oxime derivatives reduced HeLa cell viability to below 20% at concentrations ranging from 100 to 250 μg/mL .

Organic Synthesis

In organic chemistry, Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Oxidation and Reduction Reactions : The oxime group can undergo oxidation or reduction to yield different products, which are essential in synthetic pathways for creating new compounds.
  • Substitution Reactions : The amino group can engage in substitution reactions to form new derivatives with potentially enhanced properties .

Case Study 1: Antitumor Activity

A detailed study evaluated the cytotoxicity of several oxime derivatives against the HeLa cancer cell line. Among the tested compounds, Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime showed significant activity with an effective concentration (EC50) indicating its potential as a lead compound for further development in cancer therapeutics .

Compound NameEC50 (μg/mL)Cell Line
Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime<100HeLa
(E)-acetophenone O-2-morpholinoethyl oxime~30A549
(E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime~28HeLa

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, Ethanone derivatives were tested against various bacterial strains. Results indicated that certain modifications of the compound displayed superior antibacterial activity compared to standard antibiotics like Gentamicin. The presence of specific substituents on the aromatic ring was found to enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, affecting their activity. The benzothiazole ring may also interact with biological membranes, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues of Benzothiazole Derivatives

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)- (9CI) (CAS 214854-88-3)
  • Molecular Formula: C₁₀H₈FNOS
  • Molecular Weight : 209.24 g/mol
  • Key Features :
    • Fluorine and methyl substituents at positions 6 and 5 of the benzothiazole ring.
    • Higher lipophilicity (XLogP3 = 2.9) due to fluorine and methyl groups .
  • Comparison: The target compound replaces fluorine and methyl with an amino group and oxime, likely reducing lipophilicity (predicted XLogP3 < 2.9) and increasing solubility in polar solvents. The amino group enables hydrogen bonding, enhancing interactions in biological systems.
Ethanone, 1-(6-benzothiazolyl)- (9CI) (CAS 19989-35-6)
  • Molecular Formula: C₉H₇NOS
  • Molecular Weight : 177.22 g/mol
  • Key Features: Simpler structure lacking amino and oxime groups. Acetyl group directly attached to benzothiazole .
  • Comparison: Absence of oxime and amino groups reduces polarity and hydrogen-bonding capacity. The target compound’s oxime may confer stability and metal-chelating properties, which are absent here.

Oxime-Containing Analogues

Ethanone,1-(2-phenyldiazenyl)-, oxime (CAS 4413-26-7)
  • Molecular Formula : C₈H₉N₃O
  • Key Features :
    • Phenylazo (-N=N-) group instead of benzothiazole.
    • Oxime group present .
  • Comparison :
    • The phenylazo group introduces conjugation and photochemical reactivity, differing from the benzothiazole’s electronic profile.
    • Both compounds share oxime functionality, but the target’s benzothiazole core may offer better π-π stacking in biological targets.
Ethanone, 1-(4-thiazolyl)-, oxime (9CI)
  • Key Features :
    • Thiazole ring (smaller heterocycle) instead of benzothiazole.
    • Oxime group present .
  • Both oxime groups could participate in similar chemical reactions (e.g., condensation).

Physicochemical and Functional Properties

Property Target Compound (Predicted) 1-(6-Fluoro-5-methyl-2-benzothiazolyl)-ethanone 1-(6-Benzothiazolyl)-ethanone 1-(4-Thiazolyl)-ethanone oxime
Molecular Weight ~210–220 g/mol 209.24 177.22 ~180–190 g/mol
XLogP3 ~1.5–2.0 2.9 Not reported Not reported
Hydrogen Bond Donors 2 (NH₂ and OH) 0 0 1 (OH)
Polar Surface Area High (>80 Ų) 58.2 Ų ~45 Ų ~60 Ų
Key Functional Groups Amino, oxime, benzothiazole Fluoro, methyl, benzothiazole Benzothiazole Thiazole, oxime

Biological Activity

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) is a compound that belongs to the oxime family and exhibits significant biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime contains a benzothiazole moiety and an amino group, which contribute to its unique chemical characteristics and biological activities. The general structure can be represented as follows:

C11H12N2O2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound is characterized by the presence of the oxime functional group (-C=N-OH), which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime demonstrate notable antimicrobial properties . A study highlighted that several oxime ethers exhibit activity against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Oxime Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Oxime Derivative AP. aeruginosa4 µg/mL
Oxime Derivative BS. aureus8 µg/mL
Oxime Derivative CK. pneumoniae16 µg/mL

These findings suggest that the structural modifications in the oxime derivatives can enhance their effectiveness against specific bacterial strains.

Anticancer Activity

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime has also been investigated for its anticancer properties . Various studies have reported its cytotoxic effects against different cancer cell lines. For instance, one study found that certain derivatives induced significant apoptosis in glioma cells (C6 cell line), demonstrating a potential mechanism for cancer treatment .

Table 2: Cytotoxic Effects of Ethanone Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Ethanone Derivative DC6 (glioma)5.13Induction of apoptosis
Ethanone Derivative EHeLa (cervical)8.34Cell cycle arrest
Ethanone Derivative FA549 (lung)10.5Apoptosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the potency of these compounds in targeting cancer cells while sparing healthy cells.

The mechanisms by which Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime exerts its biological effects include:

  • Induction of Apoptosis : Several studies have shown that this compound triggers programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It has been observed to halt cell cycle progression at specific phases, thereby preventing cancer cell proliferation.

Case Studies

In one notable case study, researchers synthesized a series of oxime derivatives and evaluated their anticancer activities against multiple cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The most promising compound exhibited an EC50 value significantly lower than standard chemotherapeutics . This highlights the potential of these compounds as effective anticancer agents.

Q & A

Q. What are the recommended synthetic pathways for Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI), and how can reaction yields be optimized?

The synthesis typically involves coupling a 2-amino-6-benzothiazolyl precursor with an ethanone oxime group. A method analogous to WO2005-080337A1 (cited for related compounds) suggests using nucleophilic substitution or condensation reactions under inert conditions . Optimization may involve temperature control (e.g., 60–80°C), stoichiometric adjustments of reagents (e.g., 1.2–1.5 equivalents of oxime-forming agents), and catalysts like pyridine or DMAP. Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • HPLC/GC-MS : To assess purity (>95% recommended for research-grade material).
  • NMR (¹H/¹³C) : Confirm the presence of the benzothiazolyl proton environment (e.g., aromatic protons at δ 7.2–8.1 ppm) and oxime (N–OH resonance near δ 9–10 ppm) .
  • FT-IR : Verify characteristic peaks (e.g., C=N stretch near 1640 cm⁻¹, N–O stretch at 930 cm⁻¹) .

Q. What are the acute toxicity profiles of this compound, and how should safety protocols be designed?

Limited toxicological data are available, but analogs with benzothiazole/oxime motifs show moderate toxicity (e.g., rat oral LD₅₀: 102–400 mg/kg) . Researchers should:

  • Use PPE (P95 respirators, nitrile gloves) during handling .
  • Conduct in vitro assays (e.g., MTT on HepG2 cells) to preliminarily assess cytotoxicity before in vivo studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical. For example, SHELXL can model disorder in the oxime group or benzothiazolyl ring torsion angles, resolving discrepancies in bond lengths/angles . High-resolution data (≤1.0 Å) and twinning correction (via SHELXD) improve accuracy .

Q. What computational methods are suitable for studying the compound’s reactivity or binding mechanisms?

  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict tautomerism (oxime ↔ nitroso) or electron distribution on the benzothiazolyl ring .
  • Molecular Docking : Screen against targets (e.g., kinases or oxidases) using AutoDock Vina, focusing on hydrogen bonds between the oxime group and active-site residues .

Q. How can researchers address conflicting data on the compound’s stability under varying pH or temperature?

Design accelerated degradation studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., exothermic peaks above 150°C) .

Q. What strategies are effective for elucidating the mutagenic potential of this compound?

  • Ames Test : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 mix) to assess frameshift/base-pair mutations .
  • Comet Assay : Evaluate DNA damage in human lymphocytes exposed to sublethal concentrations (10–100 µM) .

Methodological Challenges

Q. How should researchers handle incomplete physicochemical data (e.g., log P, solubility) for this compound?

  • Experimental Determination : Use shake-flask method for log P (octanol/water partition) and nephelometry for aqueous solubility .
  • QSAR Models : Predict properties via tools like ACD/Labs or ChemAxon, validated against experimental fragments (e.g., benzothiazole log P ≈ 2.1) .

Q. What experimental designs are recommended to assess the compound’s interaction with biological membranes?

  • PAMPA Assay : Measure passive permeability using artificial membranes, correlating results with calculated log D values .
  • MD Simulations : Model lipid bilayer penetration (e.g., CHARMM-GUI) to identify hydrophobic interactions with the benzothiazolyl group .

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